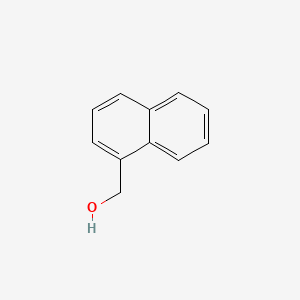

1-Naphthalenemethanol

Description

1-Hydroxymethylnaphthalene is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

1-Naphthalenemethanol has been reported in Zingiber officinale with data available.

structure given in first source

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNHHSDYFYZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197295 | |

| Record name | 1-Hydroxymethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4780-79-4 | |

| Record name | 1-Naphthalenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4780-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxymethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004780794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHALENEMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxymethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2MEJ1Q34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-Naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenemethanol, an aromatic alcohol, serves as a versatile building block in organic synthesis and holds significance in the development of novel pharmaceutical compounds. A thorough understanding of its physical properties is paramount for its effective utilization in research and manufacturing. This technical guide provides an in-depth overview of the core physical characteristics of 1-naphthalenemethanol, detailed experimental protocols for their determination, and a representative quality control workflow.

Core Physical Properties

The physical properties of 1-naphthalenemethanol are crucial for its handling, formulation, and application in various chemical processes. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O | |

| Molecular Weight | 158.20 g/mol | |

| Appearance | White to off-white or yellowish crystalline powder | |

| Melting Point | 61-63 °C | |

| Boiling Point | 301 °C at 715 mmHg | |

| Density | 1.1039 g/cm³ |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Ether | Soluble |

Experimental Protocols

Accurate determination of physical properties is fundamental for the quality control and characterization of 1-naphthalenemethanol. The following sections detail the standard methodologies for measuring key physical parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of 1-naphthalenemethanol is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, which is then immersed in a heating oil bath within a Thiele tube. The apparatus is heated slowly and evenly.

-

Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.

-

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point range is reported as T1-T2. For pure 1-naphthalenemethanol, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. As 1-naphthalenemethanol is a solid at room temperature, its boiling point is determined at a reduced pressure to prevent decomposition at high temperatures.

Apparatus:

-

Distillation apparatus with a vacuum source

-

Heating mantle

-

Thermometer

-

Manometer

Procedure:

-

Apparatus Setup: A small quantity of 1-naphthalenemethanol is placed in a distillation flask. The distillation apparatus is assembled with a condenser, a collection flask, and a connection to a vacuum pump and manometer.

-

Heating and Evacuation: The system is evacuated to the desired pressure (e.g., 715 mmHg). The distillation flask is then gently heated.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. This temperature is the boiling point at the recorded pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Qualitative Assessment: A small, accurately weighed amount of 1-naphthalenemethanol (e.g., 10 mg) is placed in a test tube.

-

A known volume of the solvent (e.g., 1 mL of water, ethanol, etc.) is added.

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

Observation: The solution is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, it is deemed soluble. If it remains, it is considered insoluble or sparingly soluble.

-

Quantitative Assessment (if required): For a more precise measurement, known amounts of the solute are added to a fixed volume of the solvent until saturation is reached (i.e., no more solute dissolves). The concentration of the dissolved solute can then be determined analytically (e.g., by UV-Vis spectroscopy).

Quality Control Workflow for Pharmaceutical Raw Material

The following diagram illustrates a representative quality control (QC) workflow for a solid aromatic alcohol raw material, such as 1-naphthalenemethanol, intended for use in pharmaceutical manufacturing. This process ensures the material meets the required standards of identity, purity, and quality.

A Technical Guide to the Solubility of 1-Naphthalenemethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-naphthalenemethanol in organic solvents. Recognizing the limited availability of comprehensive quantitative data in publicly accessible literature, this document focuses on providing a robust framework for the experimental determination of its solubility. The guide includes the known solubility data, detailed experimental protocols based on the highly reliable shake-flask method, and logical workflow diagrams to assist researchers in their laboratory work.

Solubility Data of 1-Naphthalenemethanol

The solubility of 1-naphthalenemethanol is a critical parameter for its application in organic synthesis, pharmaceutical formulation, and other research areas. While it is generally known to be soluble in various organic solvents, precise quantitative data is scarce. This section summarizes the available qualitative and quantitative solubility information for 1-naphthalenemethanol.

Table 1: Quantitative and Qualitative Solubility of 1-Naphthalenemethanol in Various Solvents

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL (ultrasonication may be needed) | - |

| Methanol | Alcohol | No data available | Soluble |

| Ethanol | Alcohol | No data available | Soluble |

| Diethyl Ether | Ether | No data available | Soluble |

| Water | - | No data available | Insoluble |

Note: The lack of extensive quantitative data highlights the necessity for experimental determination of 1-naphthalenemethanol's solubility in other common organic solvents to support various research and development needs.

Experimental Determination of Solubility

The most reliable and widely recognized method for determining the thermodynamic solubility of a solid in a liquid is the shake-flask method. This technique involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute is then measured in the filtered supernatant.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines a general procedure for determining the solubility of 1-naphthalenemethanol in an organic solvent of interest.

1. Materials and Equipment:

-

1-Naphthalenemethanol (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

A Comprehensive Spectroscopic Analysis of 1-Naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectral data for 1-naphthalenemethanol, a key aromatic alcohol utilized in various research and development applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation, to support its identification, characterization, and application in scientific endeavors.

Physicochemical Properties of 1-Naphthalenemethanol

| Property | Value |

| CAS Number | 4780-79-4 |

| Molecular Formula | C₁₁H₁₀O |

| Molecular Weight | 158.20 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as ethanol and ether; sparingly soluble in water. |

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS spectra of 1-naphthalenemethanol, with quantitative data summarized in structured tables for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for 1-naphthalenemethanol.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.02 | d | 1H | H-8 |

| 7.83 | d | 1H | H-5 |

| 7.75 | d | 1H | H-4 |

| 7.49 | m | 2H | H-2, H-6 |

| 7.41 | t | 1H | H-3 |

| 7.38 | t | 1H | H-7 |

| 5.00 | s | 2H | -CH₂- |

| 2.31 | s | 1H | -OH |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 138.1 | C-1 |

| 133.8 | C-8a |

| 131.2 | C-4a |

| 128.7 | C-8 |

| 128.6 | C-5 |

| 126.3 | C-6 |

| 125.9 | C-7 |

| 125.4 | C-3 |

| 125.2 | C-4 |

| 123.6 | C-2 |

| 65.1 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of 1-naphthalenemethanol exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | O-H stretch (alcohol) |

| 3050-3080 | Medium | C-H stretch (aromatic) |

| 2850-2950 | Medium | C-H stretch (aliphatic -CH₂-) |

| 1590-1610 | Medium | C=C stretch (aromatic ring) |

| 1390-1410 | Medium | C=C stretch (aromatic ring) |

| 1000-1100 | Strong | C-O stretch (primary alcohol) |

| 770-810 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1-naphthalenemethanol is presented below.

| m/z | Relative Intensity (%) | Assignment |

| 158 | 57.7 | [M]⁺ (Molecular ion) |

| 157 | 13.8 | [M-H]⁺ |

| 129 | 100.0 | [M-CHO]⁺ |

| 128 | 35.4 | [M-CH₂O]⁺ |

| 127 | 23.4 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 115 | 11.8 | [C₉H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility.

NMR Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of 1-naphthalenemethanol was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Standard proton NMR spectra were acquired using a single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse width of 30 degrees.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and approximately 1024 scans.

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the solid sample was prepared on a potassium bromide (KBr) salt plate. A small amount of 1-naphthalenemethanol was dissolved in a volatile organic solvent (e.g., dichloromethane). A few drops of the solution were applied to the surface of a KBr plate, and the solvent was allowed to evaporate, leaving a thin, even film of the compound.

-

Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: The sample was introduced directly into the ion source via a solid probe.

-

Ionization: Electron ionization was performed at a standard electron energy of 70 eV.

-

Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400 amu.

-

Data Acquisition: Data was collected and processed using the instrument's software to generate a mass spectrum showing the relative abundance of different fragment ions.

Workflow Visualization

The logical workflow for the comprehensive spectral analysis of 1-naphthalenemethanol is depicted in the following diagram.

Unveiling the Solid-State Architecture of 1-Naphthalenemethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 1-naphthalenemethanol (C₁₁H₁₀O), a key aromatic alcohol derivative. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the experimental procedures for its crystallization and structural determination via single-crystal X-ray diffraction. The presented data offers critical insights into the molecule's solid-state conformation and intermolecular interactions, which are fundamental to understanding its physicochemical properties and potential applications.

Experimental Protocols

The determination of the crystal structure of 1-naphthalenemethanol involves two primary stages: the preparation of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis and Crystallization

The title compound, 1-naphthalenemethanol, is commercially available through suppliers such as Aldrich (Sigma-Aldrich). To obtain crystals suitable for X-ray diffraction analysis, a recrystallization process is employed. Needle-like single crystals are typically grown from an ethanol solution.

Protocol for Recrystallization:

-

Dissolution: Dissolve the commercially obtained 1-naphthalenemethanol powder in a minimal amount of hot ethanol to create a saturated solution.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. The gradual decrease in temperature reduces the solubility of the compound, promoting the formation of well-ordered crystals.

-

Crystal Growth: Cover the container and allow the solvent to evaporate slowly over several days. This process facilitates the growth of larger, single crystals.

-

Isolation: Once suitable crystals have formed, they are carefully isolated from the mother liquor and dried.

Single-Crystal X-ray Diffraction

The geometric and structural parameters of the 1-naphthalenemethanol crystal were determined using a single-crystal X-ray diffractometer. The following protocol outlines the standard procedure based on the data reported by Nazarenko (2020).

Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Analysis

The crystallographic data for 1-naphthalenemethanol are summarized in the tables below. This information corresponds to the Crystallography Open Database (COD) entry 1559849.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀O |

| Formula Weight | 158.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Z (Molecules per unit cell) | 8 |

| Calculated Density (Dx) | 1.282 Mg/m³ |

| Final R indices [I > 2σ(I)] | R1 = 0.036, wR2 = 0.098 |

| Goodness-of-fit (S) | 1.05 |

Table 2: Unit Cell Dimensions

| Parameter | Value |

| a | 4.93060 Å |

| b | 15.7882 Å |

| c | 21.0651 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1640.1 ų |

Workflow and Structural Analysis

The overall process from obtaining the compound to analyzing its crystal structure is depicted below. This workflow is fundamental in materials science and pharmaceutical development for characterizing solid-state forms.

Molecular Structure

The molecular structure of 1-naphthalenemethanol reveals that, with the exception of the hydroxyl group, the molecule is nearly planar. All carbon atoms of the naphthalene ring system and the methylene carbon lie within approximately 0.03 Å of their mean plane. The oxygen atom of the hydroxyl group, however, is significantly displaced from this plane by about -1.260 Å.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, molecules of 1-naphthalenemethanol are linked together through O—H⋯O hydrogen bonds. This primary intermolecular interaction creates infinite C(2) chains that extend parallel to the direction. Adjacent molecules within these chains are related by glide symmetry. These chains are further organized into layers that are held together by weaker van der Waals forces, resulting in the final three-dimensional molecular crystal. This hydrogen bonding network is a critical feature that governs the stability and physical properties of the crystal.

An In-depth Technical Guide to the Mechanisms of 1-Naphthalenemethanol Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 1-naphthalenemethanol, a key intermediate in the synthesis of various pharmaceuticals, dyes, and fragrances.[1][2] The document details the core chemical mechanisms, provides structured quantitative data, outlines detailed experimental protocols for key reactions, and includes visualizations of reaction pathways and workflows to facilitate understanding and replication.

Reduction of 1-Naphthaldehyde

The reduction of 1-naphthaldehyde to 1-naphthalenemethanol is a common and efficient synthetic strategy. This transformation can be achieved through several methods, including hydride reduction, catalytic hydrogenation, and disproportionation reactions.

Hydride Reduction with Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄)

Mechanism:

The reduction of 1-naphthaldehyde with complex metal hydrides such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.[3] The resulting alkoxide intermediate is subsequently protonated during an aqueous workup to yield the primary alcohol, 1-naphthalenemethanol.[3] LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and must be used in anhydrous aprotic solvents like diethyl ether or THF, as it reacts violently with protic solvents.[3][4] NaBH₄ is a milder and more selective reagent that can be used in protic solvents such as methanol or ethanol.[5][6]

Experimental Protocol (General):

-

A solution of 1-naphthaldehyde is prepared in an appropriate solvent (e.g., methanol for NaBH₄, anhydrous diethyl ether for LiAlH₄).

-

The reaction vessel is cooled in an ice bath.

-

The hydride reducing agent is added portion-wise to the stirred solution of the aldehyde.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched. For NaBH₄ reductions in methanol, this may involve the addition of water or dilute acid. For LiAlH₄ reductions, a sequential, cautious addition of water followed by a sodium hydroxide solution is a common workup procedure (Fieser workup).

-

The crude product is extracted with an organic solvent.

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude 1-naphthalenemethanol.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data for Hydride Reduction:

| Reducing Agent | Solvent(s) | Temperature | Reaction Time | Yield | Reference(s) |

| NaBH₄ | Methanol, THF | 0 °C to RT | 2 - 4 h | High | [5] |

| LiAlH₄ | Diethyl ether | 0 °C to RT | 30 min - 2 h | Excellent | [7] |

Note: "High" and "Excellent" yields are qualitative descriptions from general procedures; specific numerical yields for 1-naphthaldehyde reduction may vary.

Reaction Workflow:

References

Navigating the Safety Landscape of 1-Naphthalenemethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenemethanol, a derivative of naphthalene, serves as a versatile building block in organic synthesis and holds potential in the development of novel therapeutic agents. As with any chemical entity in a research and development setting, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety and handling precautions for 1-naphthalenemethanol, consolidating available data on its physicochemical properties, toxicological profile, and recommended safety measures.

Core Safety and Handling Information

Physicochemical Properties

A foundational aspect of safe handling is the awareness of a substance's physical and chemical characteristics. Key properties of 1-naphthalenemethanol are summarized below.

| Property | Value |

| CAS Number | 4780-79-4 |

| Molecular Formula | C₁₁H₁₀O |

| Molecular Weight | 158.20 g/mol |

| Appearance | White to off-white or yellowish fine crystalline powder[1][2] |

| Melting Point | 58-63 °C |

| Boiling Point | 301 °C at 715 mmHg |

| Solubility | Insoluble in water[1]. Soluble in organic solvents like ethanol and ether.[3] |

| Flash Point | 154 °C[4] |

Hazard Identification and Classification

1-Naphthalenemethanol is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data:

-

H315: Causes skin irritation. [5]

-

H319: Causes serious eye irritation. [5]

-

H335: May cause respiratory irritation.

Some sources also indicate it may be harmful if swallowed.[1]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling 1-naphthalenemethanol, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls:

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][4]

-

Eye Wash Stations and Safety Showers: These should be readily accessible in any area where 1-naphthalenemethanol is handled.

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[4]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[4]

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator for organic vapors and particulates is recommended.[4]

Safe Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Minimize dust generation and accumulation.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the chemical is used.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] Keep containers tightly closed.[4]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |

Spill and Disposal Procedures

-

Spill Cleanup: In the event of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[4] Avoid generating dust.[4] Ventilate the area of the spill.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.

Toxicological Data

Limited toxicological data is available for 1-naphthalenemethanol. The majority of comprehensive toxicological assessments have been conducted on its parent compound, naphthalene.

| Test | Species | Route | Result |

| LD50 (Lethal Dose, 50%) | Rat | Dermal | >5 g/kg[4] |

Metabolism and Genotoxicity Insights from Naphthalene:

Studies on naphthalene provide valuable insights into the potential metabolic pathways and toxicological mechanisms of its derivatives. Naphthalene is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides, which can be further converted to naphthols and naphthoquinones.[6] These metabolites can induce oxidative stress and have been shown to be cytotoxic. While naphthalene itself has not consistently shown genotoxic activity in vivo, some of its metabolites have demonstrated the potential to cause chromosomal damage in vitro.[7] It is plausible that 1-naphthalenemethanol could undergo similar metabolic activation, and its toxic potential may be linked to the formation of reactive metabolites. However, specific studies on the metabolism and genotoxicity of 1-naphthalenemethanol are lacking in the publicly available literature.

Experimental Protocols for Safety Assessment

For a comprehensive safety evaluation of 1-naphthalenemethanol, standardized experimental protocols are employed. The following sections outline the methodologies for key toxicological endpoints based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Adapted from OECD 404)

Objective: To determine the potential of 1-naphthalenemethanol to cause skin irritation or corrosion.

Methodology:

-

Test Animal: Albino rabbit.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 g sample of 1-naphthalenemethanol (moistened with a small amount of water to form a paste) is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: The severity of erythema and edema is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Adapted from OECD 405)

Objective: To assess the potential of 1-naphthalenemethanol to cause eye irritation or corrosion.

Methodology:

-

Test Animal: Albino rabbit.

-

Procedure: A single animal is used for the initial test. A 0.1 g sample of finely powdered 1-naphthalenemethanol is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

-

Confirmation: If no severe irritation or corrosion is observed in the initial test, the response is confirmed in up to two additional animals.

-

Scoring: The ocular lesions are scored based on a standardized system to determine the irritation potential.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 420)

Objective: To determine the acute oral toxicity of 1-naphthalenemethanol.

Methodology:

-

Test Animal: Female rats are typically used.

-

Procedure: This method uses a stepwise procedure with a set of fixed doses (5, 50, 300, and 2000 mg/kg). A sighting study is performed with a single animal to determine the appropriate starting dose for the main study.

-

Dosing: Animals are fasted overnight before administration of a single oral dose of 1-naphthalenemethanol via gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a compound like 1-naphthalenemethanol. Due to the lack of specific information on its signaling pathways, this workflow focuses on a common approach to evaluate its potential to cause cell death.

Caption: A general workflow for assessing the in vitro cytotoxicity of a chemical compound.

Conclusion

This technical guide provides a comprehensive overview of the safety and handling of 1-naphthalenemethanol for researchers, scientists, and drug development professionals. Adherence to the recommended safety precautions, including the use of appropriate engineering controls and personal protective equipment, is crucial for minimizing potential exposure and ensuring a safe laboratory environment. While specific toxicological data for 1-naphthalenemethanol is limited, information from its parent compound, naphthalene, suggests a potential for metabolic activation to more reactive species. Therefore, a cautious and informed approach to handling this compound is warranted. Further research into the specific toxicological profile and potential mechanisms of action of 1-naphthalenemethanol is encouraged to fill the existing data gaps.

References

- 1. 1-Naphthalenemethanol(4780-79-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 1-Naphthalenemethanol | C11H10O | CID 20908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 1-Naphthalenemethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 1-naphthalenemethanol, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and efficacy in research and drug development applications. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Chemical and Physical Properties

1-Naphthalenemethanol is an aromatic alcohol that exists as a white to off-white crystalline solid at room temperature. Its structure, consisting of a naphthalene ring substituted with a hydroxymethyl group, dictates its chemical reactivity and stability.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O | [1][2] |

| Molecular Weight | 158.20 g/mol | [2] |

| Melting Point | 61-63 °C | [2] |

| Boiling Point | 301 °C at 715 mmHg | [3] |

| Solubility | Insoluble in water; Soluble in methanol and other organic solvents. | [1] |

Stability Profile and Degradation

1-Naphthalenemethanol is generally considered stable under normal storage conditions. However, it is susceptible to degradation under specific environmental stresses.

Key Stability Considerations:

-

Light Sensitivity: As a naphthalene derivative, 1-naphthalenemethanol is potentially susceptible to photodegradation. It is a known photolysis product of 1-naphthaleneacetic acid, indicating that it can be both formed and potentially degraded by light.[3] Therefore, protection from light is crucial during storage and handling.

-

Thermal Stress: While stable at ambient temperatures, elevated temperatures can lead to thermal decomposition, potentially generating irritating gases and vapors.

-

Oxidative Degradation: 1-Naphthalenemethanol is incompatible with strong oxidizing agents.[1] Contact with such agents can lead to oxidation of the alcohol functionality.

Recommended Storage Conditions

To maintain the integrity and purity of 1-naphthalenemethanol, the following storage conditions are recommended:

| Form | Recommended Storage Temperature | Additional Precautions |

| Solid | Room temperature, in a cool, dry, well-ventilated area.[1] Some suppliers recommend 0-8°C. | Keep container tightly closed and protected from light. Store away from incompatible substances such as oxidizing agents, strong acids, and acid chlorides.[1] |

| Solutions | For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended by some suppliers. | Use tightly sealed containers to prevent solvent evaporation. Protect from light. |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to establish the intrinsic stability of 1-naphthalenemethanol and to develop a stability-indicating analytical method. The goal is to induce degradation of approximately 5-20%.

Forced Degradation Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 1-naphthalenemethanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6][7][8] A control sample should be protected from light.

-

-

Sample Analysis: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating analytical method.

Stability-Indicating HPLC-UV Method (Representative Protocol)

Objective: To separate and quantify 1-naphthalenemethanol from its potential degradation products.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water (gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the 1-naphthalenemethanol peak from all degradation product peaks.

GC-MS for Identification of Degradation Products

Objective: To identify the chemical structures of the degradation products.

Methodology: The degradation products separated by HPLC can be collected, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization may be necessary for volatile and thermally stable products.

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of 1-naphthalenemethanol.

Proposed Degradation Pathways

Caption: Proposed degradation pathways for 1-naphthalenemethanol.

Conclusion

1-Naphthalenemethanol is a stable compound under recommended storage conditions. However, its sensitivity to light, heat, and oxidizing agents necessitates careful handling and storage to prevent degradation. This guide provides a framework for assessing its stability and for developing appropriate analytical methods to ensure its quality and purity. For critical applications, it is imperative to perform in-house forced degradation studies to understand the specific degradation profile under relevant experimental and storage conditions.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. questjournals.org [questjournals.org]

- 3. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]

- 4. pharmtech.com [pharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. chemrj.org [chemrj.org]

An In-depth Technical Guide to the Environmental Transformation Products of 1-Naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental transformation of 1-naphthalenemethanol. Given the limited direct research on this specific compound, this guide synthesizes information from studies on structurally related naphthalene derivatives to predict potential transformation pathways and products. It is designed to be a valuable resource for researchers investigating the environmental fate of 1-naphthalenemethanol and for professionals in drug development who need to understand the potential environmental impact of related compounds.

Introduction

1-Naphthalenemethanol is a chemical compound that can enter the environment through various pathways, including as a transformation product of other substances like the plant growth regulator 1-naphthaleneacetic acid (NAA) and the pesticide 1-naphthylacetamide.[1][2] Understanding its fate in the environment—how it is transformed and what products are formed—is crucial for assessing its potential ecological impact. Environmental transformation processes are broadly categorized into biodegradation, photodegradation, and abiotic degradation.

Predicted Environmental Transformation Pathways

While specific studies on the complete environmental transformation pathways of 1-naphthalenemethanol are scarce, we can infer likely pathways based on the well-documented degradation of naphthalene and its derivatives.[3][4] The primary transformation products are expected to result from the oxidation of the alcohol group and hydroxylation of the aromatic ring.

Biodegradation Pathway

Microbial degradation is a key process in the environmental breakdown of organic compounds. For 1-naphthalenemethanol, biodegradation is likely initiated by the oxidation of the methanol group to an aldehyde and then to a carboxylic acid, forming 1-naphthaldehyde and 1-naphthoic acid, respectively. These intermediates can then undergo further degradation through pathways established for naphthalene.[3][4] A plausible biodegradation pathway involves the formation of 1-naphthol, which is a common intermediate in the degradation of several naphthalene-based compounds.[5] From 1-naphthol, the pathway can proceed to the formation of catechols and quinones, which are then susceptible to ring cleavage.[6]

Caption: Predicted aerobic biodegradation pathway of 1-naphthalenemethanol.

Photodegradation Pathway

In the presence of sunlight, particularly UV radiation, 1-naphthalenemethanol is expected to undergo photodegradation in aquatic environments and on surfaces. As an intermediate photolysis product of 1-naphthaleneacetic acid, its own phototransformation is of interest.[6][7] The process likely involves the generation of hydroxyl radicals, which can attack the aromatic ring and the methanol group. Potential products include 1-naphthaldehyde, 1-naphthoic acid, and various hydroxylated derivatives. Further degradation could lead to the formation of naphthoquinones, such as 1,2-naphthoquinone and 1,4-naphthoquinone, which are known photoproducts of 1-naphthol.[6]

Caption: Predicted photodegradation pathway of 1-naphthalenemethanol in the presence of UV light and oxygen.

Quantitative Data on Environmental Transformation

Table 1: Aerobic Biodegradation of Naphthalene in Soil [8]

| Treatment Strategy | Naphthalene Degradation (%) | Biodegradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |

| Natural Attenuation | 44 | 0.020 | 34.7 |

| Biostimulation | 69.5 | 0.041 | 16.9 |

| Bioaugmentation | 77.5 | 0.050 | 13.9 |

| Biostimulation + Bioaugmentation | 85 | 0.064 | 10.8 |

Data from a 4-week laboratory study with soil containing 4% (w/w) naphthalene.

Table 2: Environmental Half-lives of Naphthalene [9]

| Medium | Condition | Half-life |

| Sediment | Exposed to petroleum hydrocarbons | 2.4 weeks |

| Sediment | Pristine environment | 4.4 weeks |

| Soil | 0.2–0.6% organic carbon, 92–94% sand | 11–18 days |

| Soil | 0.5–1% organic carbon (sandy loams) | 2–3 days |

| Soil | 0.78% organic matter (unimpacted) | 34.7 days |

These tables illustrate the range of degradation rates that can be expected for a related compound under different environmental conditions and with various remediation approaches. Researchers studying 1-naphthalenemethanol should aim to generate similar quantitative data to accurately assess its environmental persistence.

Experimental Protocols

This section provides generalized experimental protocols for studying the biodegradation and photodegradation of 1-naphthalenemethanol. These protocols are based on methodologies used for naphthalene and other polycyclic aromatic hydrocarbons (PAHs) and should be adapted to the specific research questions and available instrumentation.

Aerobic Biodegradation in Soil Slurry

This protocol describes a laboratory experiment to assess the aerobic biodegradation of 1-naphthalenemethanol in a soil slurry.

Caption: A generalized workflow for a soil slurry biodegradation experiment.

Methodology:

-

Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and characterize its physicochemical properties (pH, organic matter content, texture).

-

Microcosm Setup: In sterile flasks, prepare soil slurries by mixing a known amount of soil with a mineral salt medium.

-

Spiking: Add a stock solution of 1-naphthalenemethanol in a suitable solvent (e.g., methanol) to the slurries to achieve the desired initial concentration. Include control microcosms (e.g., sterile controls, no-substrate controls).

-

Incubation: Incubate the flasks on a shaker at a constant temperature (e.g., 25°C) in the dark to promote aerobic conditions.

-

Sampling: At regular time intervals, collect slurry samples from each flask.

-

Extraction: Extract the analytes (1-naphthalenemethanol and its transformation products) from the slurry samples using a suitable solvent extraction method (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its transformation products.

Aqueous Photodegradation

This protocol outlines an experiment to study the photodegradation of 1-naphthalenemethanol in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of 1-naphthalenemethanol of a known concentration in a photochemically inert solvent (e.g., ultrapure water, potentially with a co-solvent like acetonitrile to aid solubility).

-

Reactor Setup: Place the solution in a quartz photoreactor equipped with a suitable light source (e.g., a xenon lamp to simulate sunlight or a mercury lamp for specific UV wavelengths). Control the temperature of the reactor.

-

Irradiation: Irradiate the solution while stirring. Include dark controls to account for any abiotic degradation not induced by light.

-

Sampling: At specific time points, withdraw aliquots of the solution.

-

Analysis: Directly analyze the samples by HPLC or, after appropriate extraction, by GC-MS to determine the concentration of 1-naphthalenemethanol and identify its photoproducts.

Analytical Methods

Accurate identification and quantification of 1-naphthalenemethanol and its transformation products are critical for environmental fate studies. HPLC and GC-MS are the most common analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds.

-

Column: A C18 reversed-phase column is typically used for the separation of naphthalene derivatives.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed.

-

Detection: A UV detector set at a wavelength corresponding to the maximum absorbance of 1-naphthalenemethanol (around 225 nm and 280 nm) or a fluorescence detector can be used for sensitive detection.[10]

-

Quantification: Quantification is achieved by comparing the peak areas of the samples to those of a calibration curve prepared with analytical standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.

-

Derivatization: For polar compounds like 1-naphthalenemethanol and its hydroxylated metabolites, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic peak shape.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is generally used.

-

Injection: Splitless injection is often used for trace analysis.

-

Oven Program: A temperature-programmed oven is used to separate compounds with different boiling points.

-

Detection: A mass spectrometer is used for detection, providing both quantitative data (from the total ion chromatogram or selected ion monitoring) and qualitative information (from the mass spectra) for compound identification.[11]

Conclusion

While direct experimental data on the environmental transformation of 1-naphthalenemethanol is limited, this guide provides a framework for understanding its likely fate based on the behavior of structurally similar compounds. The predicted biodegradation and photodegradation pathways suggest that 1-naphthalenemethanol is likely to be transformed into a series of oxygenated derivatives, eventually leading to ring cleavage. The provided experimental protocols and analytical methods offer a starting point for researchers to conduct detailed studies to generate the much-needed quantitative data on the environmental persistence and transformation of this compound. Such research is essential for a comprehensive environmental risk assessment and for developing effective remediation strategies where necessary.

References

- 1. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 2. 1-Naphthalenemethanol | C11H10O | CID 20908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A pathway for biodegradation of 1-naphthoic acid by Pseudomonas maltophilia CSV89 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 1-Naphthalenemethanol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenemethanol is a key aromatic alcohol that serves as a versatile and fundamental building block in organic synthesis. Its naphthalene core and reactive hydroxymethyl group make it an ideal starting material for the synthesis of a wide array of more complex molecules. This compound is particularly valuable in the development of pharmaceuticals, agrochemicals, and functional materials. Its derivatives have shown significant biological activities, including antifungal and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for several key transformations of 1-naphthalenemethanol, offering researchers a practical guide to its use in the laboratory.

Key Applications and Transformations

1-Naphthalenemethanol can undergo a variety of chemical reactions at the hydroxyl group, including oxidation, esterification, and etherification. Furthermore, the hydroxymethyl group can be converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. These transformations open up a vast chemical space for the synthesis of diverse molecular architectures.

Table 1: Summary of Key Transformations of 1-Naphthalenemethanol

| Transformation | Reagents and Conditions | Product | Typical Yield |

| Oxidation | Pyridinium chlorochromate (PCC), Celite, CH₂Cl₂ | 1-Naphthaldehyde | High |

| Esterification | Acetic anhydride, DMAP (cat.), Pyridine, CH₂Cl₂ | 1-Naphthylmethyl acetate | High |

| Williamson Ether Synthesis | 1. NaH; 2. Ethyl iodide, DMF | 1-(Ethoxymethyl)naphthalene | Good |

| Synthesis of Naftifine (multi-step) | 1. SOCl₂, CHCl₃; 2. Methylamine; 3. Cinnamyl chloride | Naftifine | Good (overall) |

Experimental Protocols

Protocol 1: Oxidation of 1-Naphthalenemethanol to 1-Naphthaldehyde

This protocol describes the oxidation of the primary alcohol group of 1-naphthalenemethanol to an aldehyde using pyridinium chlorochromate (PCC), a mild oxidizing agent.

Materials:

-

1-Naphthalenemethanol

-

Pyridinium chlorochromate (PCC)

-

Celite®

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure: [1]

-

In a clean, dry round-bottom flask, dissolve 1-naphthalenemethanol (1.0 eq.) in anhydrous dichloromethane (5 volumes).

-

To this solution, add Celite® (a mass equal to that of PCC is often sufficient).

-

In a separate flask, prepare a slurry of pyridinium chlorochromate (1.2 eq.) in anhydrous dichloromethane (5 volumes).

-

Cool the solution of 1-naphthalenemethanol to 0 °C using an ice bath.

-

Slowly add the PCC slurry to the cooled alcohol solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A brown, tar-like precipitate will form during the reaction.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the chromium salts and other solid byproducts. Wash the filter cake with additional dichloromethane.

-

Combine the organic filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (10 volumes) and brine (5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-naphthaldehyde.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1-Naphthalenemethanol |

| Product | 1-Naphthaldehyde |

| Typical Yield | >85% |

| Melting Point of Product | 33-34 °C |

Diagram of Experimental Workflow:

Caption: Workflow for the oxidation of 1-naphthalenemethanol to 1-naphthaldehyde.

Protocol 2: Esterification of 1-Naphthalenemethanol to 1-Naphthylmethyl Acetate

This protocol details the synthesis of 1-naphthylmethyl acetate via the esterification of 1-naphthalenemethanol with acetic anhydride, catalyzed by 4-dimethylaminopyridine (DMAP).

Materials:

-

1-Naphthalenemethanol

-

Acetic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Pyridine

-

Dichloromethane (CH₂Cl₂), dry

-

Diethyl ether

-

Copper (II) sulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure: [3]

-

In a dry round-bottom flask, prepare a solution of 1-naphthalenemethanol (1.0 eq.) in dry dichloromethane (approximately 10 volumes).

-

To this solution, add pyridine (1 volume) and acetic anhydride (2 volumes).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, dilute the mixture with diethyl ether (50 mL).

-

Transfer the mixture to a separatory funnel and wash successively with copper (II) sulfate solution, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to afford the crude 1-naphthylmethyl acetate.

-

The product can be further purified by column chromatography if necessary.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1-Naphthalenemethanol |

| Product | 1-Naphthylmethyl acetate |

| Typical Yield | High |

| Boiling Point of Product | 165-167 °C at 13 mmHg |

Diagram of Reaction Scheme:

Caption: Esterification of 1-naphthalenemethanol.

Protocol 3: Multi-step Synthesis of the Antifungal Agent Naftifine

This protocol outlines a three-step synthesis of Naftifine starting from 1-naphthalenemethanol. The steps involve chlorination of the alcohol, amination to form the key intermediate N-methyl-1-naphthylmethylamine, and finally, coupling with cinnamyl chloride.

Step 1: Synthesis of 1-Chloromethylnaphthalene [4]

Materials:

-

1-Naphthalenemethanol

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃), dry

-

Sodium bicarbonate solution (saturated)

Procedure:

-

Dissolve 1-naphthalenemethanol (1.0 eq.) in dry chloroform (20 mL).

-

Cool the solution to 5 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq.) to the solution, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Carefully basify the reaction mixture to pH 8 by the slow addition of saturated sodium bicarbonate solution.

-

Extract the mixture with chloroform (3 x 30 mL).

-

Wash the combined organic layers with water (3 x 20 mL) and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 1-chloromethylnaphthalene.

Step 2: Synthesis of N-Methyl-1-naphthylmethylamine [5]

Materials:

-

1-Chloromethylnaphthalene (from Step 1)

-

Methylamine solution (e.g., 30% in ethanol)

Procedure:

-

Cool a 30% solution of methylamine in ethanol in an ice bath.

-

Slowly add the crude 1-chloromethylnaphthalene from Step 1 to the cooled methylamine solution with stirring.

-

Allow the reaction to proceed, monitoring by TLC until the starting material is consumed.

-

Workup involves evaporation of the solvent and excess methylamine, followed by an acid-base extraction to purify the product.

Step 3: Synthesis of Naftifine

Materials:

-

N-Methyl-1-naphthylmethylamine (from Step 2)

-

Cinnamyl chloride

-

Toluene

-

Sodium hydroxide solution (30-35%)

Procedure: [5]

-

In a reactor, add N-methyl-1-naphthylmethylamine (1.0 eq.), toluene (approx. 6 volumes), and 30-35% sodium hydroxide solution (approx. 1 volume).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add cinnamyl chloride (0.9 eq.) over 2 hours.

-

Continue refluxing and stirring for an additional 5 hours.

-

Cool the reaction mixture and separate the aqueous layer.

-

Wash the organic layer with water.

-

The crude Naftifine in the toluene layer can be isolated as the hydrochloride salt by acidification with concentrated hydrochloric acid.

Quantitative Data:

| Parameter | Value |

| Overall Yield (from naphthalene) | ~55-58% |

| Final Product | Naftifine Hydrochloride |

Diagram of Synthetic Pathway:

Caption: Synthetic route to Naftifine from 1-naphthalenemethanol.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 5. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

Application Notes and Protocols: Oxidation of 1-Naphthalenemethanol to 1-Naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical oxidation of 1-naphthalenemethanol to 1-naphthaldehyde, a key transformation in the synthesis of various pharmaceutical intermediates and research chemicals. The following sections present a comparison of common oxidation methods, detailed experimental procedures, and a generalized experimental workflow.

Comparison of Oxidation Methods

The selection of an appropriate oxidizing agent is crucial for the efficient and clean conversion of 1-naphthalenemethanol to 1-naphthaldehyde, minimizing over-oxidation to the corresponding carboxylic acid. Below is a summary of common methods with their respective advantages and disadvantages.

| Oxidizing Agent/System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages | Disadvantages |

| TEMPO/Iodobenzene Diacetate | Dichloromethane | Room Temp. | 4 | ~93% | High yield, mild conditions, catalytic. | Requires a co-oxidant. |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. | 0.5 - 4 | 85-95% (General) | Mild, neutral pH, short reaction times, high chemoselectivity.[1][2][3] | Potentially explosive, relatively expensive.[2] |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp. | 2 - 4 | 70-85% (General) | Readily available, stable, efficient for primary alcohols. | Chromium-based reagent (toxic), can be acidic, workup can be challenging. |

| **Manganese Dioxide (MnO₂) ** | Dichloromethane | Reflux | 4 - 24 | Variable | Inexpensive, useful for benzylic alcohols. | Requires activation, often requires a large excess of reagent, can be slow. |

Experimental Protocols

Protocol 1: TEMPO-Catalyzed Oxidation using Iodobenzene Diacetate

This protocol details a highly efficient and mild method for the oxidation of 1-naphthalenemethanol.

Materials:

-

1-Naphthalenemethanol

-

2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)

-

Iodobenzene Diacetate

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

To a solution of 1-naphthalenemethanol (306 mg, 2.0 mmol) in dichloromethane (2 mL) was added TEMPO (31.2 mg, 0.20 mmol) and iodobenzene diacetate (709 mg, 2.2 mmol).

-

The reaction mixture was stirred at room temperature for 4 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) (ethyl acetate:hexane = 1:9, Rf = 0.50).

-

Upon completion, dichloromethane (12.5 mL) and saturated aqueous sodium thiosulfate solution (12.5 mL) were added, and the mixture was stirred vigorously for 30 minutes to quench the reaction.

-

The two layers were separated. The organic layer was washed with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).

-

The organic layer was dried over anhydrous sodium sulfate and filtered.

-

The solvent was removed under reduced pressure.

-

The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient from 0:100 to 3:97) to yield 1-naphthaldehyde as a yellow liquid (291 mg, 93% yield).

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation (General Procedure)

While a specific detailed protocol for 1-naphthalenemethanol was not found in the cited literature, the following is a general and reliable procedure for the oxidation of primary benzylic alcohols using DMP.[1][2][3]

Materials:

-

1-Naphthalenemethanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Sodium thiosulfate

-

Diethyl ether or Pentane

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-naphthalenemethanol (1.0 mmol) in dichloromethane (10 mL) at room temperature, add Dess-Martin Periodinane (1.1-1.5 mmol).

-

Stir the reaction mixture at room temperature for 0.5 to 4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether or pentane.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (1:1 w/w).

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-naphthaldehyde, which can be further purified by column chromatography or distillation.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation (General Procedure)

The following is a general procedure for the oxidation of primary benzylic alcohols using PCC.

Materials:

-

1-Naphthalenemethanol

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Celite® or Silica Gel

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a suspension of PCC (1.5 mmol) and Celite® or silica gel (an equal weight to PCC) in dichloromethane (10 mL), add a solution of 1-naphthalenemethanol (1.0 mmol) in dichloromethane (5 mL) in one portion.

-

Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of silica gel or Florisil®, washing the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-naphthaldehyde.

-

The crude product can be purified by column chromatography on silica gel.

Experimental Workflow and Logic

The general workflow for the oxidation of 1-naphthalenemethanol to 1-naphthaldehyde involves the reaction setup, monitoring, workup to quench the reaction and remove byproducts, and finally, purification of the desired aldehyde.

Caption: General workflow for the oxidation of 1-naphthalenemethanol.

References

Application Notes and Protocols for the Esterification of 1-Naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenemethanol is a versatile aromatic alcohol that serves as a key building block in the synthesis of a wide array of organic molecules. Its derivatives, particularly esters, are of significant interest in the fields of medicinal chemistry, materials science, and fragrance development. The esterification of 1-naphthalenemethanol allows for the modification of its physicochemical properties, such as lipophilicity and stability, which can in turn modulate biological activity and formulation characteristics. This document provides detailed application notes and experimental protocols for the synthesis of 1-naphthalenemethanol esters through both acid-catalyzed and enzyme-catalyzed methods.

Applications of 1-Naphthalenemethanol Esters

Esters derived from 1-naphthalenemethanol have emerged as compounds with diverse biological activities, making them attractive candidates for drug discovery and development. The naphthalene moiety is a well-established pharmacophore found in numerous approved drugs. The ester linkage can serve as a biodegradable linker or a pro-drug moiety, releasing the active 1-naphthalenemethanol or the parent carboxylic acid in vivo.

Key Application Areas:

-

Antimicrobial Agents: Naphthol derivatives, including esters, have demonstrated potent antimicrobial and antifungal activities. For instance, 2-hydroxymethyl-1-naphthol diacetate has shown significant cytotoxicity against various human carcinoma cell lines and exhibits broad-spectrum antimicrobial activity.[1] The lipophilicity imparted by the ester group can enhance membrane permeability, contributing to their antimicrobial efficacy.

-

Anticancer Agents: The cytotoxic properties of naphthalene-containing compounds are well-documented. Esterification can be a strategy to enhance the delivery and cellular uptake of these cytotoxic agents. Certain isovaleryl sucrose esters have exhibited moderate inhibitory activity against human colon and lung cancer cell lines.[2]

-

Enzyme Inhibitors: Naphthol derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase and carbonic anhydrase, which are targets for neurodegenerative diseases and other pathological conditions.

-

Drug Intermediates: 1-Naphthalenemethanol and its esters are valuable intermediates in the synthesis of more complex pharmaceutical compounds.

Data Presentation: Quantitative Summary of Esterification Reactions

The following tables summarize quantitative data for the synthesis of various 1-naphthylmethyl esters via acid-catalyzed and enzyme-catalyzed methods.

Table 1: Acid-Catalyzed Esterification of 1-Naphthalenemethanol

| Carboxylic Acid | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetic Acid | Sulfuric Acid | 1:1.5 | 100 (Reflux) | 1 | ~90 |